molecular formula C27H23N5O3 B12411850 Cdk1-IN-1

Cdk1-IN-1

Cat. No.: B12411850
M. Wt: 465.5 g/mol
InChI Key: YQSMYKNXCIPBBV-UHFFFAOYSA-N
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Description

Cdk1-IN-1 is a small molecule inhibitor specifically targeting Cyclin-dependent kinase 1 (CDK1). CDK1 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in the transition from the G2 phase to mitosis. The inhibition of CDK1 has been explored as a potential therapeutic strategy for cancer treatment due to its role in promoting cell proliferation and tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk1-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of flavone scaffolds. For instance, a series of flavone derivatives were synthesized, among which compound 2a showed significant CDK1 inhibitory activity . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Cdk1-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

Cdk1-IN-1 exerts its effects by binding to the active site of CDK1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest at the G2/M phase. The molecular targets of this compound include various cyclins and other regulatory proteins involved in cell division .

Properties

Molecular Formula

C27H23N5O3

Molecular Weight

465.5 g/mol

IUPAC Name

2-(2,4-dimethoxyanilino)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C27H23N5O3/c1-34-19-13-14-20(23(15-19)35-2)29-26-24(25(28)33)27-30-21(17-9-5-3-6-10-17)16-22(32(27)31-26)18-11-7-4-8-12-18/h3-16H,1-2H3,(H2,28,33)(H,29,31)

InChI Key

YQSMYKNXCIPBBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NN3C(=CC(=NC3=C2C(=O)N)C4=CC=CC=C4)C5=CC=CC=C5)OC

Origin of Product

United States

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